molecular formula C12H14ClNO2 B13712430 3-Chloro-5-(piperidin-1-yl)benzoic acid

3-Chloro-5-(piperidin-1-yl)benzoic acid

Cat. No.: B13712430
M. Wt: 239.70 g/mol
InChI Key: UJRGFBIQXJHJRY-UHFFFAOYSA-N
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Description

3-Chloro-5-(piperidin-1-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a chlorine atom and a piperidine ringThe presence of the piperidine ring, a six-membered heterocycle containing one nitrogen atom, is particularly significant as piperidine derivatives are known for their pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(piperidin-1-yl)benzoic acid typically involves the introduction of the piperidine ring onto a chlorinated benzoic acid derivative. One common method is through nucleophilic substitution reactions where the chlorine atom on the benzoic acid derivative is replaced by the piperidine ring. This can be achieved using piperidine in the presence of a base such as sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(piperidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Piperidine, sodium carbonate, and solvents like dioxane/water.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boron reagents, and bases.

Major Products Formed

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Coupling: Biaryl compounds.

Scientific Research Applications

3-Chloro-5-(piperidin-1-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(piperidin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(piperidin-1-yl)benzoic acid is unique due to the specific positioning of the chlorine and piperidine substituents, which can influence its reactivity and interactions with biological targets. This unique structure can result in distinct pharmacological and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

3-chloro-5-piperidin-1-ylbenzoic acid

InChI

InChI=1S/C12H14ClNO2/c13-10-6-9(12(15)16)7-11(8-10)14-4-2-1-3-5-14/h6-8H,1-5H2,(H,15,16)

InChI Key

UJRGFBIQXJHJRY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=CC(=C2)C(=O)O)Cl

Origin of Product

United States

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